molecular formula C9H8FNO B1599537 (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate CAS No. 745783-73-7

(R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate

Cat. No.: B1599537
CAS No.: 745783-73-7
M. Wt: 165.16 g/mol
InChI Key: MUHCZVYPBWOTTJ-SSDOTTSWSA-N
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Description

®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Fluorophenyl)ethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

(R)(+)1(4Fluorophenyl)ethylamine+COCl2(R)(+)1(4Fluorophenyl)ethylisocyanate+HCl(R)-(+)-1-(4-Fluorophenyl)ethylamine + COCl_2 \rightarrow (R)-(+)-1-(4-Fluorophenyl)ethyl isocyanate + HCl (R)−(+)−1−(4−Fluorophenyl)ethylamine+COCl2​→(R)−(+)−1−(4−Fluorophenyl)ethylisocyanate+HCl

Industrial Production Methods: In industrial settings, the production of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate may involve the use of safer phosgene substitutes such as triphosgene or diphosgene. These reagents offer a more controlled release of phosgene, reducing the risks associated with its handling.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions to form the corresponding urea, carbamate, or thiocarbamate derivatives.

    Substitution Reactions: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to introduce various functional groups onto the aromatic ring.

Major Products:

    Ureas and Carbamates: Formed through nucleophilic addition reactions with amines and alcohols, respectively.

    Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

®-(+)-1-(4-Fluorophenyl)ethyl isocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate involves the reactivity of the isocyanate group towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in various applications, including the development of enzyme inhibitors and the study of protein function.

Comparison with Similar Compounds

    ®-(+)-1-(4-Fluorophenyl)ethylamine: The precursor to the isocyanate, used in similar synthetic applications.

    Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the chiral center and fluorophenyl group.

    4-Fluorophenyl isocyanate: Similar in structure but without the chiral center, used in the synthesis of fluorinated compounds.

Uniqueness: ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate is unique due to its chiral center and the presence of the fluorophenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.

Properties

IUPAC Name

1-fluoro-4-[(1R)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHCZVYPBWOTTJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426969
Record name AG-G-96590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-73-7
Record name 1-Fluoro-4-[(1R)-1-isocyanatoethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-96590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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